molecular formula C8H14O3 B1195337 3-Oxovalproic acid CAS No. 60113-81-7

3-Oxovalproic acid

Cat. No. B1195337
CAS RN: 60113-81-7
M. Wt: 158.19 g/mol
InChI Key: PPYHXKUZTSZTQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxovanadium(IV) complexes often involves Schiff bases derived from amino acids and salicylaldehyde derivatives. For instance, Pessoa et al. (1999) described the preparation of oxovanadium(IV) complexes using natural amino acids and various salicylaldehydes, indicating a method that could potentially be adapted for synthesizing 3-Oxovalproic acid derivatives (Pessoa et al., 1999).

Molecular Structure Analysis

Oxovanadium(IV) complexes are characterized by diverse molecular structures. Kurup et al. (2010) investigated oxovanadium(IV/V) complexes of 2-hydroxyacetophenone-3-hydroxy-2-naphthoylhydrazone, which exhibited polymorphism and distorted square pyramidal structures, illustrating the structural versatility of oxovanadium compounds (Kurup et al., 2010).

Chemical Reactions and Properties

Oxovanadium complexes participate in a wide range of chemical reactions. Silva et al. (2011) provided an overview of oxovanadium complexes in catalytic oxidations, including the synthesis of alcohols, ketones, epoxides, aldehydes, and carboxylic acids, which could relate to the reactivity of 3-Oxovalproic acid in similar oxidative conditions (Silva et al., 2011).

Physical Properties Analysis

The physical properties of oxovanadium complexes, such as solubility, magnetic and electronic properties, can be inferred from their structural characteristics. For example, Casey et al. (1972) studied the magnetic properties of oxovanadium(IV) carboxylates, providing insights into the electronic configurations and intermolecular interactions that could also apply to 3-Oxovalproic acid derivatives (Casey et al., 1972).

Chemical Properties Analysis

The chemical properties of oxovanadium(IV) compounds, including reactivity patterns and stability, are crucial for understanding their behavior in various chemical environments. Mohammadi et al. (2013) explored the thermal stability and decomposition of oxovanadium(IV) complexes, which might offer parallels to the stability of 3-Oxovalproic acid under similar conditions (Mohammadi et al., 2013).

Safety And Hazards

As a metabolite of valproic acid, 3-Oxovalproic acid may share some of the safety and hazard concerns of valproic acid. Valproic acid is known to cause serious abnormalities in fetuses if taken during pregnancy . It is also associated with liver failure, and regular monitoring of liver function tests is recommended .

Future Directions

Valproic acid and its metabolites, including 3-Oxovalproic acid, continue to be subjects of research in various fields. For instance, valproic acid is currently a compound of interest in the field of oncology for its anti-proliferative effects and is the subject of many clinical trials in a variety of cancer types .

properties

IUPAC Name

3-oxo-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYHXKUZTSZTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975543
Record name 3-Oxo-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxovalproic acid

CAS RN

60113-81-7
Record name 3-Oxo-2-propylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60113-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-n-Propyl-3-oxopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-KETOVALPROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ0PV4PQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NA Shnayder, VV Grechkina, AK Khasanova… - Metabolites, 2023 - mdpi.com
… 3-Oxovalproic Acid 3-Oxovalproic acid belongs to a class of organic compounds known as short-chain keto acids and their derivatives [97]. These keto acids do have an alkyl chain …
Number of citations: 10 www.mdpi.com
NA Shnaider, DV Dmitrenko - Neurology, Neuropsychiatry …, 2016 - nnp.ima-press.net
Valproic acid (VA) is used in epileptology for the basic and additional control of simple and complex focal seizures, absences, generalized tonicclonic seizures, and myoclonus. …
Number of citations: 6 nnp.ima-press.net
Y Chen, S Chen, C Xu, L Yu, S Chu, J Bao… - Molecular …, 2023 - Springer
… For example, the abundance of 3-Oxovalproic acid and 2-(4′-Methylthio)butylmalate was markedly upregulated in patient samples compared with those in control samples (p < 0.05; …
Number of citations: 2 link.springer.com
MR Abd Rahman, Z Hassan, MS Hassan… - International Journal …, 2015 - oarep.usim.edu.my
Metabolomics facilitates the identification of numerous metabolites in a sample with mass less than 1 kD. The purpose of this study was to determine the effect of feed on the metabolites …
Number of citations: 3 oarep.usim.edu.my
FMC Besag, D Berry - Drug Safety, 2006 - Springer
… Valproic acid is extensively metabolised, mainly by oxidation, to a number of metabolites including 3-oxovalproic acid, 2-propylglutaric acid, 3-hydroxyvalproic acid, 4-hydroxyvalproic …
Number of citations: 98 link.springer.com
L Jin, MR Davis, P Hu, TA Baillie - Chemical research in toxicology, 1994 - ACS Publications
Recent studies have shown that the inhibitory effects of disulfiram and diethyldithiocarbamate (DDTC)(to which disulfiram is rapidly reduced in vivo) on the liver mitochondrial low-Am …
Number of citations: 82 pubs.acs.org
Y Yang, C Su, XZ Zhang, J Li, SC Huang… - … of Chromatography B, 2023 - Elsevier
Coronary heart disease (CHD) has become the leading cause of mortality, morbidity, and disability worldwide. Though the therapeutic effect of Xuefu Zhuyu Decoction (XFZY) on CHD …
Number of citations: 1 www.sciencedirect.com
Y Zheng, X Li, R Yan, S Deng, M Li… - Journal of Proteome …, 2021 - ACS Publications
Hypertensive kidney injury (Hki) is one of the most common complications of hypertension. Early prevention and treatment of renal injury in patients with hypertension is great …
Number of citations: 4 pubs.acs.org
НА Шнайдер, ДВ Дмитренко - Неврология, нейропсихиатрия …, 2016 - cyberleninka.ru
Вальпроевая кислота (ВК) применяется в эпилептологии для основного и вспомогательного контроля простых и комплексных фокальных припадков, абсансов, …
Number of citations: 25 cyberleninka.ru

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